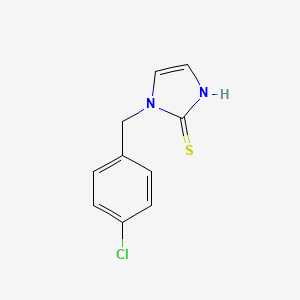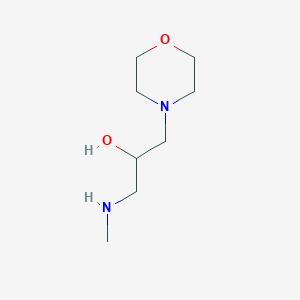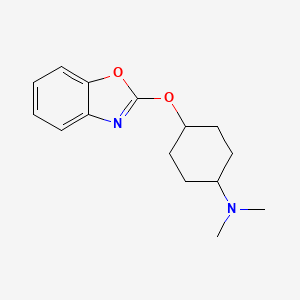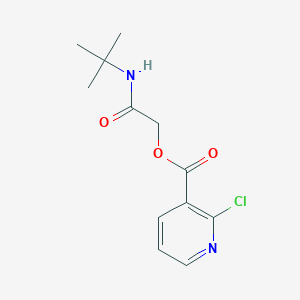
1-(4-chlorobenzyl)-1H-imidazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(4-chlorobenzyl)-1H-imidazole-2-thiol is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. The presence of a thiol group in the molecule suggests potential reactivity with electrophiles and the ability to form coordination complexes with metals.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, the one-pot synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives involves the combination of 2-aminobenzimidazole, aldehyde, and β-dicarbonyl compound in the presence of thiamine hydrochloride as a catalyst in a water medium . Similarly, the synthesis of 1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole was performed using a microwave-assisted method, which is known for reducing reaction times and improving yields . These methods highlight the versatility and adaptability of imidazole synthesis to different conditions and substrates.
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be determined using techniques such as X-ray diffraction (XRD). For example, the crystal structure of 1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole was confirmed by XRD, revealing that the imidazole ring adopts a planar conformation . Additionally, the crystal structure of 2-(4-chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one showed that the imidazole ring is almost perpendicular to the phenyl ring, indicating the potential for diverse molecular geometries within this class of compounds .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide leads to the formation of different products depending on the oxidation conditions . Moreover, the reactivity of the thiol group in imidazole derivatives can lead to the formation of heterocyclic analogues, as demonstrated by the synthesis of N-substituted indole-2-thiols .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of substituents such as chlorobenzyl groups can affect the compound's solubility, melting point, and stability. Quantum-chemical studies, including IR, NMR, and X-ray diffraction, provide insights into the molecular geometry, vibrational frequencies, and chemical shift values, which are essential for understanding the behavior of these compounds in different environments . Additionally, the study of molecular electrostatic potential, frontier molecular orbitals, and nonlinear optical properties can reveal the potential applications of these compounds in various fields .
Wissenschaftliche Forschungsanwendungen
Antitumor Activities
Imidazole derivatives have been examined for their potential as antitumor agents. Research has identified several imidazole compounds, such as bis(2-chloroethyl)amino derivatives, 4(5)-aminoimidazol-5(4)-carboxamide, and benzimidazole, which exhibit promising antitumor properties. Some of these compounds have advanced to preclinical testing, highlighting their significance in the search for new cancer therapies (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Synthesis and Biological Properties of Phosphorylated Derivatives
The synthesis and study of 4-phosphorylated derivatives of imidazoles have revealed their extensive chemical and biological properties. These derivatives demonstrate activities such as insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative effects. The systematic study of these compounds has established their importance in both natural molecules and synthetic drugs, suggesting their potential in developing new therapeutic agents (Abdurakhmanova, E., Kondratyuk, K. M., Holovchenko, O., & Brovarets, V., 2018).
Antimicrobial Activities
Imidazoles are also known for their antimicrobial activities, serving as raw materials in pharmaceutical industries for manufacturing drugs like ketoconazole and clotrimazole. These compounds have shown effectiveness against a variety of microbial organisms, demonstrating their potential in developing new antimicrobial agents (2022).
Corrosion Inhibition
Imidazoline derivatives, closely related to imidazoles, are recognized for their effectiveness as corrosion inhibitors. These compounds form a protective layer on metal surfaces, significantly reducing corrosion rates. Their application spans across various industries, emphasizing their importance beyond pharmaceutical uses (Sriplai, N., & Sombatmankhong, K., 2023).
Wirkmechanismus
Target of Action
Many compounds with an imidazole ring, such as certain indole derivatives, have been found to bind with high affinity to multiple receptors . These targets can include enzymes, ion channels, and receptors, among others. The specific role of these targets can vary widely depending on the specific compound and the biological system in which it is active.
Mode of Action
The interaction of these compounds with their targets often involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. This can result in changes to the target’s conformation and activity, which can then influence various biological processes .
Biochemical Pathways
The affected pathways can also vary widely. For example, some indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities can involve different biochemical pathways and have different downstream effects.
Result of Action
The molecular and cellular effects of a compound’s action can depend on its specific targets and mode of action. For example, some compounds might inhibit the activity of certain enzymes, leading to decreased production of a specific molecule within the cell .
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c11-9-3-1-8(2-4-9)7-13-6-5-12-10(13)14/h1-6H,7H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGVPCBVKFXEQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CNC2=S)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2530683.png)
![cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone O-(4-chlorobenzyl)oxime](/img/structure/B2530685.png)



![(E)-N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2530691.png)
![7-(4-ethoxybenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2530693.png)

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2530696.png)
![6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2530697.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2530700.png)